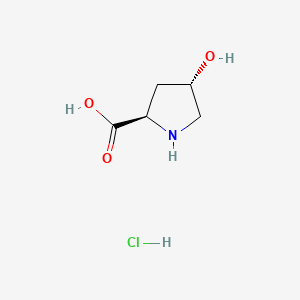

trans-4-Hydroxy-D-proline hydrochloride

Description

Properties

IUPAC Name |

(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFFQAGTXBSTI-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661343 | |

| Record name | (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142347-81-7 | |

| Record name | (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 142347-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of trans-4-Hydroxy-D-proline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-Hydroxy-D-proline hydrochloride, a valuable chiral building block in modern drug discovery and development. The document details its historical discovery, outlines detailed chemical synthesis protocols, presents key physicochemical data, and illustrates the synthetic pathways through clear, structured diagrams.

Discovery and Historical Context

The journey of 4-hydroxyproline began in 1902 when Hermann Emil Fischer first isolated the amino acid from hydrolyzed gelatin.[1] This naturally occurring form was later identified as trans-4-Hydroxy-L-proline, a critical component of collagen.[1] A few years later, in 1905, Hermann Leuchs accomplished the first chemical synthesis of a racemic mixture of 4-hydroxyproline, paving the way for further investigation into its stereoisomers.[1]

The trans-4-Hydroxy-D-proline ((2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid) enantiomer, unlike its L-isomer, is not a common natural product.[2] Its significance arises primarily from its role as a synthetic intermediate and a chiral synthon in medicinal chemistry.[3] The development of methods to access this "unnatural" stereoisomer was driven by the need for stereochemical diversity in the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. Its preparation is almost exclusively achieved through stereospecific chemical synthesis, most notably by the chemical inversion of the readily available trans-4-Hydroxy-L-proline.[4][5]

Chemical Synthesis of this compound

The most established route to this compound begins with its naturally abundant enantiomer, trans-4-Hydroxy-L-proline. The synthesis involves a double inversion of stereochemistry at the C4 position, a process often facilitated by the Mitsunobu reaction.[6][7] The overall workflow requires protection of the amine and carboxyl groups, two sequential stereochemical inversions at the hydroxyl-bearing carbon, and final deprotection to yield the target hydrochloride salt.

// Nodes A [label="trans-4-Hydroxy-L-proline\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: N-Protection\n(e.g., Boc Anhydride)", fillcolor="#FFFFFF", color="#5F6368"]; C [label="N-Boc-trans-4-Hydroxy-L-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 2: Esterification\n(e.g., MeI, K₂CO₃)", fillcolor="#FFFFFF", color="#5F6368"]; E [label="N-Boc-trans-4-Hydroxy-L-proline\nMethyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 3: First Inversion (Mitsunobu Rxn)\n(DEAD, PPh₃, Benzoic Acid)", fillcolor="#FFFFFF", color="#5F6368"]; G [label="N-Boc-cis-4-Benzoyloxy-L-proline\nMethyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Step 4: Saponification\n(e.g., LiOH)", fillcolor="#FFFFFF", color="#5F6368"]; I [label="N-Boc-cis-4-Hydroxy-L-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Step 5: Second Inversion (Mitsunobu Rxn)\n(DEAD, PPh₃, p-Nitrobenzoic Acid)", fillcolor="#FFFFFF", color="#5F6368"]; K [label="N-Boc-trans-4-(p-Nitrobenzoyloxy)-D-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Step 6: Deprotection & Hydrolysis\n(Acidic Conditions, e.g., HCl)", fillcolor="#FFFFFF", color="#5F6368"]; M [label="trans-4-Hydroxy-D-proline\nHydrochloride (Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Protection"]; B -> C; C -> D [label="Protection"]; D -> E; E -> F [label="SN2 Inversion"]; F -> G; G -> H [label="Deprotection"]; H -> I; I -> J [label="SN2 Inversion"]; J -> K; K -> L [label="Final Deprotection"]; L -> M; } caption: Synthesis workflow from L-proline to D-proline.

Experimental Protocols

The following protocols are representative procedures synthesized from established chemical literature and are intended for an audience of trained professional chemists.

Protocol 1: Synthesis of N-Boc-trans-4-Hydroxy-L-proline Methyl Ester

-

N-Protection: Suspend trans-4-Hydroxy-L-proline (1 eq.) in a 1:1 mixture of Dioxane and Water. Cool the suspension to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq.) and stir until the solution becomes clear. Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) dissolved in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Acidify the mixture to pH 2-3 with cold 1 M HCl and extract with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-Hydroxy-L-proline as a white solid.

-

Esterification: Dissolve the N-Boc-trans-4-Hydroxy-L-proline (1 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.5 eq.) and iodomethane (MeI, 1.5 eq.). Stir the mixture at room temperature for 12 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford N-Boc-trans-4-Hydroxy-L-proline methyl ester.

Protocol 2: Double Mitsunobu Inversion

-

First Inversion (trans-L to cis-L): Dissolve N-Boc-trans-4-Hydroxy-L-proline methyl ester (1 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and benzoic acid (1.5 eq.) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, maintaining the temperature below 5 °C.[7] Allow the reaction to warm to room temperature and stir for 16-24 hours. Remove the solvent in vacuo and purify the residue by column chromatography to yield the inverted benzoate ester.

-

Saponification: Dissolve the resulting benzoate ester in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Neutralize the reaction with 1 M HCl and extract with ethyl acetate. Dry the organic phase and concentrate to yield crude N-Boc-cis-4-Hydroxy-L-proline, which can be used in the next step without further purification.

-

Second Inversion (cis-L to trans-D): Dissolve the crude N-Boc-cis-4-Hydroxy-L-proline (1 eq.), PPh₃ (1.5 eq.), and 4-nitrobenzoic acid (1.5 eq.) in anhydrous THF under nitrogen.[1][6] Cool the solution to 0 °C and add DEAD or DIAD (1.5 eq.) dropwise.[1] Allow the reaction to proceed at room temperature for 24 hours. Concentrate the reaction mixture and purify by flash chromatography to isolate the N-Boc-trans-4-(4-nitrobenzoyloxy)-D-proline derivative.

Protocol 3: Deprotection and Hydrochloride Salt Formation

-

Hydrolysis and Deprotection: Dissolve the purified 4-nitrobenzoate ester from the previous step in a solution of 6 M hydrochloric acid. Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.

-

Isolation: Cool the reaction mixture to room temperature and wash with diethyl ether to remove the liberated 4-nitrobenzoic acid and triphenylphosphine oxide. Concentrate the aqueous layer under reduced pressure to obtain a solid residue.

-

Purification: Recrystallize the crude solid from an ethanol/ether solvent system to yield pure this compound as a white crystalline solid.

Physicochemical and Spectroscopic Data

The quantitative properties of trans-4-Hydroxy-D-proline and its hydrochloride salt are crucial for its application in synthesis and for quality control.

| Property | Value | Reference(s) |

| IUPAC Name | (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | [8] |

| Synonyms | H-D-Hyp-OH, D-Hyp | |

| CAS Number | 3398-22-9 (Free Amino Acid) | [8] |

| 142347-81-7 (Hydrochloride Salt) | [3] | |

| Molecular Formula | C₅H₉NO₃ | [8] |

| Molecular Weight | 131.13 g/mol | [8] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 261 °C (dec.) (Free Amino Acid) | [8] |

| 272-273 °C (dec.) (Hydrochloride Salt) | ||

| Optical Rotation [α]D | +74.0° to +77.0° (c=1, H₂O) (Free Amino Acid) | |

| ¹H NMR (D₂O) | δ (ppm): ~4.45 (t, 1H), ~4.20 (dd, 1H), ~3.40 (m, 2H), ~2.45 (m, 1H), ~2.15 (m, 1H). Note: Shifts are approximate and similar to the L-isomer. | [9][10] |

| ¹³C NMR (D₂O) | δ (ppm): ~177.1 (C=O), ~72.8 (C4-OH), ~62.5 (C2-COOH), ~55.7 (C5-N), ~40.2 (C3). Note: Shifts are approximate and based on the L-isomer. | [9][11] |

| Solubility | Soluble in water. | [12] |

Biological Significance and Applications

While not a component of natural proteins, this compound serves as a critical chiral building block. Its rigid pyrrolidine ring and defined stereocenters make it an invaluable starting material for the synthesis of a wide range of biologically active molecules.[3]

Applications include:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of carbapenem antibiotics, antiviral agents, and other complex pharmaceuticals where precise stereochemical control is essential.

-

Peptidomimetics: Incorporation into peptide sequences can induce specific secondary structures (e.g., turns) and increase resistance to proteolytic degradation.

-

PROTACs and ADC Linkers: N-protected derivatives are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), highlighting its utility in advanced therapeutic modalities.[13]

The catabolism of the natural L-isomer in some bacteria involves an epimerase that converts trans-4-L-Hyp to cis-4-D-Hyp, which is then further metabolized.[14][15] This natural pathway underscores the biological systems' ability to process different stereoisomers of hydroxyproline, although a direct signaling or metabolic role for the synthetic trans-D-isomer in mammals has not been established.

// Nodes trans_L [label="trans-L-Proline\n(2S, 4R)\nNatural", fillcolor="#FBBC05", fontcolor="#202124"]; cis_L [label="cis-L-Proline\n(2S, 4S)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_D [label="trans-D-Proline\n(2R, 4S)\nSynthetic Target", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cis_D [label="cis-D-Proline\n(2R, 4R)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges trans_L -> cis_L [label="Epimerization at C4\n(e.g., Mitsunobu)"]; cis_L -> trans_D [label="Epimerization at C4\n(e.g., Mitsunobu)"]; trans_L -> trans_D [style=dashed, constraint=false, label="Enantiomers"]; cis_L -> cis_D [style=dashed, constraint=false, label="Enantiomers"]; trans_L -> cis_D [style=dashed, constraint=false, label="Diastereomers"]; cis_L -> trans_D [style=dashed, constraint=false, label="Diastereomers"]; } caption: Isomers of 4-hydroxyproline.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. trans-D-4-Hydroxyproline | 3398-22-9 | FH48690 | Biosynth [biosynth.com]

- 3. This compound | 142347-81-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. trans-4-Hydroxy- D -proline 97 3398-22-9 [sigmaaldrich.com]

- 9. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]

- 10. trans-4-Hydroxy-D-proline(3398-22-9) 1H NMR [m.chemicalbook.com]

- 11. 4-Hydroxyproline | C5H9NO3 | CID 825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemodex.com [chemodex.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

The Stereochemistry of trans-4-Hydroxy-D-proline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereochemistry of trans-4-Hydroxy-D-proline hydrochloride, a crucial chiral building block in pharmaceutical synthesis. The document elucidates the absolute configuration, conformational features, and spectroscopic properties that define its three-dimensional structure. Detailed summaries of quantitative data, including NMR spectroscopy and specific rotation, are presented in tabular format for clarity. Furthermore, this guide outlines standardized experimental protocols for the stereochemical characterization of this compound and employs graphical representations to illustrate the relationships between the stereoisomers of 4-hydroxyproline and a typical analytical workflow.

Introduction

4-Hydroxyproline, a non-proteinogenic amino acid, is a hydroxylated derivative of proline. It possesses two chiral centers, giving rise to four possible stereoisomers. The precise stereochemical configuration of these isomers is critical, as it dictates their biological activity and incorporation into therapeutic agents. This compound, the subject of this guide, is the D-enantiomer of the naturally occurring trans-4-Hydroxy-L-proline, a major component of collagen.[1][2] Its unique stereochemistry makes it a valuable synthon for creating novel pharmaceuticals and peptidomimetics. Understanding its three-dimensional structure is paramount for rational drug design and development.

Absolute Configuration and Stereoisomers

The stereochemistry of this compound is defined by the spatial arrangement of substituents around its two stereocenters: the alpha-carbon (C2) and the gamma-carbon (C4).

-

Absolute Configuration : The unambiguous IUPAC designation for trans-4-Hydroxy-D-proline is (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid .[3][4] The hydrochloride salt form does not alter the stereochemistry of the molecule itself but affects its physical properties.

-

The (2R) configuration denotes the D-amino acid classification at the alpha-carbon.

-

The (4S) configuration at the gamma-carbon, in conjunction with the (2R) center, defines the trans relationship between the hydroxyl group at C4 and the carboxylic acid group at C2. This means they lie on opposite faces of the pyrrolidine ring.

-

-

Stereoisomers of 4-Hydroxyproline : There are four stereoisomers of 4-hydroxyproline, arising from the two chiral centers. Their relationships are depicted in the diagram below. trans-4-Hydroxy-D-proline and trans-4-Hydroxy-L-proline are enantiomers, as are cis-4-Hydroxy-D-proline and cis-4-Hydroxy-L-proline. The relationship between a trans and a cis isomer is that of diastereomers.

Figure 1. Stereochemical relationships of the four isomers of 4-hydroxyproline.

Quantitative Stereochemical Data

The stereochemistry of this compound is confirmed by empirical data from various analytical techniques.

Optical Rotation

Optical rotation is a key measure of a chiral molecule's ability to rotate plane-polarized light. As enantiomers, the D- and L- forms of trans-4-hydroxyproline rotate light to an equal magnitude but in opposite directions.

| Parameter | Value | Conditions | Reference |

| Specific Rotation [α]D | +76.5° (Calculated for D-isomer) | c = 2.5 in water | [1] |

| Specific Rotation [α]D | -76.5° (Reported for L-isomer) | c = 2.5 in water | [1] |

Note: The hydrochloride salt form may cause slight variations in the measured value.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom. While enantiomers exhibit identical NMR spectra in achiral solvents, the chemical shifts and coupling constants are definitive for the trans-4-hydroxyproline structure. The data presented below is for the L-enantiomer but is applicable to the D-enantiomer.[5]

Table 2: 1H and 13C NMR Chemical Shifts

| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C2 (α-carbon) | 4.336 | 62.525 |

| C3 | 2.144, 2.424 | 40.156 |

| C4 (γ-carbon) | 4.657 | 72.793 |

| C5 | 3.354, 3.469 | 55.666 |

| C=O (carboxyl) | - | 177.084 |

Data corresponds to the L-enantiomer (trans-4-Hydroxy-L-proline) measured in D₂O at 298K and pH 7.4.[5] Chemical shifts for the D-enantiomer are identical under these conditions.

Experimental Protocols for Stereochemical Determination

The definitive assignment of the (2R,4S) stereochemistry requires rigorous experimental analysis. The following sections outline the methodologies for key techniques.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of absolute stereochemistry by mapping the atomic positions in three-dimensional space.

Methodology:

-

Crystallization: Crystals of this compound are grown from a supersaturated solution. A common method involves the slow evaporation of a solvent system, such as ethanol/water, at a controlled temperature.

-

Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (~100 K). The crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction patterns are recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built into the electron density and refined against the experimental data to optimize atomic positions, leading to the final structure and the absolute configuration assignment (e.g., via the Flack parameter).

Figure 2. General workflow for small-molecule X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the relative stereochemistry (trans configuration) and overall structure.

Methodology:

-

Sample Preparation: A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer. Standard 1D spectra (¹H, ¹³C) and 2D spectra (e.g., COSY, HSQC) are acquired.

-

¹H NMR: Confirms proton environments and coupling patterns.

-

¹³C NMR: Identifies the number and type of carbon atoms.

-

2D COSY: Establishes ¹H-¹H coupling correlations, confirming the connectivity of the pyrrolidine ring protons.

-

2D HSQC: Correlates directly bonded ¹H and ¹³C atoms, aiding in definitive assignment of all signals.

-

2D NOESY (optional): Can provide through-space correlations to further confirm the trans stereochemistry by observing the spatial proximity of protons on opposite faces of the ring.

-

-

Data Analysis: The acquired spectra are processed (Fourier transform, phasing, baseline correction) and analyzed. Chemical shifts are referenced to an internal standard. The relative stereochemistry is confirmed by analyzing the coupling constants and NOE correlations, which are dependent on the dihedral angles between protons.

Conclusion

The stereochemistry of this compound is definitively established as (2R,4S). This configuration gives rise to its unique chemical and physical properties, which are quantitatively characterized by techniques such as optical polarimetry and NMR spectroscopy. The experimental protocols detailed herein provide a framework for the rigorous stereochemical analysis required in drug discovery and development, ensuring the correct isomer is utilized for achieving desired therapeutic outcomes.

References

- 1. 4-Hydroxyproline | C5H9NO3 | CID 825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]

An In-depth Technical Guide on the Function of trans-4-Hydroxy-D-proline Hydrochloride in Collagen

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Collagen, the most abundant protein in mammals, owes its characteristic triple helix stability in large part to the post-translational hydroxylation of proline residues to form (2S,4R)-4-hydroxyproline (Hyp). This critical modification is catalyzed by the enzyme prolyl 4-hydroxylase (P4H). Trans-4-Hydroxy-D-proline, a stereoisomer of the naturally occurring L-hydroxyproline, functions as an antagonist in this process. By acting as a competitive inhibitor of P4H, it disrupts the normal hydroxylation of proline residues within procollagen chains. This inhibition leads to the synthesis of under-hydroxylated collagen, which is thermally unstable and fails to form a stable triple helix at physiological temperatures. This guide details the mechanism of action of trans-4-Hydroxy-D-proline hydrochloride, its impact on collagen stability, relevant quantitative data, and the experimental protocols used to elucidate these functions.

Introduction: The Role of Hydroxyproline in Collagen Stability

The structure of collagen is characterized by a repeating Gly-Xaa-Yaa amino acid sequence, where Xaa is often proline and Yaa is frequently 4-hydroxyproline.[1] The hydroxylation of proline at the Yaa position to form Hyp is a crucial post-translational modification that occurs in the lumen of the endoplasmic reticulum.[2] This reaction is catalyzed by prolyl 4-hydroxylase (P4H), an enzyme that requires Fe²⁺, 2-oxoglutarate, O₂, and ascorbate as co-substrates.[3] The resulting Hyp residues are essential for the stability of the collagen triple helix, permitting its sharp twisting and structural integrity through stereoelectronic effects and hydrogen bonding.[1][4] Deficiencies in this process lead to the production of unstable collagen, manifesting in diseases such as scurvy.

trans-4-Hydroxy-D-proline is the D-stereoisomer of the naturally occurring trans-4-hydroxy-L-proline.[5] Due to its structural similarity to L-proline, it can interfere with the enzymatic processes governing collagen synthesis.

Mechanism of Action: Inhibition of Prolyl 4-Hydroxylase

The primary function of trans-4-Hydroxy-D-proline in the context of collagen is its role as an inhibitor of prolyl 4-hydroxylase (P4H). P4H is a key enzyme in collagen biosynthesis, responsible for catalyzing the formation of 4-hydroxyproline.[6] The stability of the collagen triple helix is critically dependent on this hydroxylation.[1]

trans-4-Hydroxy-D-proline acts as a competitive inhibitor with respect to the 2-oxoglutarate co-substrate of P4H.[6][7] By binding to the active site of the enzyme, it prevents the normal hydroxylation of L-proline residues on nascent procollagen chains. This leads to the synthesis of under-hydroxylated procollagen. This "defective" procollagen is unable to fold into a stable triple-helical conformation at body temperature and is often rapidly degraded intracellularly.

dot

Caption: Inhibition of Prolyl 4-Hydroxylase by trans-4-Hydroxy-D-proline.

Quantitative Data

| Inhibitor Compound | Target Enzyme | Inhibition Type | Ki Value | IC50 Value | Reference |

| Pyridine-2,4-dicarboxylate | Prolyl 4-Hydroxylase | Competitive (vs. 2-oxoglutarate) | 2 µM | - | [6] |

| Pyridine-2,5-dicarboxylate | Prolyl 4-Hydroxylase | Competitive (vs. 2-oxoglutarate) | 0.8 µM | - | [6] |

| PythiDC | Collagen P4H1 | Competitive (vs. 2-oxoglutarate) | (0.39 ± 0.04) µM | (4.0 ± 0.2) µM | [7] |

| PyimDC | Collagen P4H1 | Not specified | - | (2.6 ± 0.1) µM | [7] |

This table presents data for known P4H inhibitors to provide context for the expected potency of competitive inhibitors like trans-4-Hydroxy-D-proline.

Experimental Protocols

Several key experimental protocols are employed to study the function of P4H inhibitors and their effects on collagen.

This assay directly measures the enzymatic activity of P4H in the presence of an inhibitor.

Objective: To determine the IC50 or Ki value of an inhibitor for P4H.

Methodology (Succinate Detection Method): [8][9]

-

Reagents: Recombinant human P4H, peptide substrate (e.g., (Pro-Pro-Gly)n), 2-oxoglutarate, FeSO₄, ascorbate, assay buffer (e.g., HEPES), and a succinate detection kit (e.g., Succinate-Glo™).

-

Procedure: a. Dispense the test compound (this compound) at various concentrations into a 384-well plate. b. Add a solution of P4H enzyme to the wells and pre-incubate for 15-30 minutes. c. Initiate the reaction by adding a mixture of the peptide substrate and 2-oxoglutarate. d. Incubate the plate at 37°C for 60 minutes to allow for the enzymatic reaction. e. Stop the reaction and add succinate detection reagents according to the manufacturer's protocol. This typically involves a coupled enzymatic reaction that produces a luminescent or fluorescent signal proportional to the amount of succinate produced. f. Measure the signal using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.[7]

dot

Caption: Experimental workflow for a P4H inhibition assay.

This protocol is used to assess the effect of an inhibitor on the total amount of collagen produced and deposited by cells.

Objective: To quantify the change in collagen deposition in fibroblast cultures treated with this compound.

Methodology (Sirius Red Staining): [10][11][12]

-

Cell Culture: Plate fibroblasts (e.g., human dermal fibroblasts) in a multi-well plate and culture until confluent.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours). Include a positive control for fibrosis (e.g., TGF-β) and an untreated control.

-

Sample Collection:

-

Medium: Collect the cell culture medium to quantify secreted, soluble collagen.

-

Cell Layer: Wash the cell layer with PBS to remove non-adherent proteins.

-

-

Staining: a. Fix the cell layer with a suitable fixative (e.g., methanol). b. Add Sirius Red staining solution (in picric acid) to each well and incubate. This dye specifically binds to the [Gly-X-Y]n helical structure of collagen. c. Wash extensively with acidified water to remove unbound dye.

-

Quantification: a. Elute the bound dye using a basic solution (e.g., 0.1 M NaOH). b. Transfer the eluate to a new plate and measure the absorbance at ~540 nm.

-

Data Analysis: Compare the absorbance values of treated samples to the controls to determine the percentage change in collagen deposition.

This method determines the thermal stability of collagen by measuring its melting temperature (Tm), which is the temperature at which 50% of the triple helix denatures.

Objective: To measure the decrease in the thermal stability of collagen produced by cells treated with this compound.

Methodology (Circular Dichroism Spectroscopy): [13][14][15]

-

Sample Preparation: Isolate collagen from the cell culture medium or cell layer of treated and untreated cells. This often involves pepsin digestion to remove non-helical telopeptides, followed by salt precipitation.[13]

-

CD Spectroscopy: a. Dissolve the purified collagen in a suitable buffer (e.g., phosphate-buffered saline). b. Place the sample in a quartz cuvette in a CD spectropolarimeter equipped with a temperature controller. c. Monitor the CD signal at a wavelength characteristic of the collagen triple helix (typically ~221-225 nm).[14][16] d. Increase the temperature at a controlled rate (e.g., 0.25°C/min).

-

Data Analysis: a. Plot the CD signal (ellipticity) as a function of temperature. A sharp transition in the signal indicates the unfolding of the triple helix. b. The melting temperature (Tm) is the midpoint of this transition.[13] A lower Tm for collagen from treated cells indicates reduced thermal stability due to under-hydroxylation.

Conclusion

This compound serves as a valuable research tool for studying collagen biosynthesis and the consequences of its disruption. Its function as a competitive inhibitor of prolyl 4-hydroxylase effectively reduces the hydroxylation of proline residues, leading to the formation of thermally unstable collagen. This mechanism underscores the critical role of 4-hydroxyproline in maintaining the structural integrity of one of the body's most important proteins. The experimental protocols detailed herein provide a robust framework for investigating the effects of such inhibitors, offering insights that are crucial for the development of therapeutics targeting collagen-related pathologies, including fibrosis and cancer.[9]

References

- 1. The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolyl 4-hydroxylases and their protein disulfide isomerase subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quickzyme.com [quickzyme.com]

- 11. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

- 14. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diva-portal.org [diva-portal.org]

- 16. researching.cn [researching.cn]

An In-depth Technical Guide to trans-4-Hydroxy-D-proline: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and scientific applications of trans-4-Hydroxy-D-proline. This non-proteinogenic amino acid is a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel therapeutics. All quantitative data is presented in structured tables for clarity, and detailed methodologies for key experimental protocols are provided.

Chemical Properties and Structure

trans-4-Hydroxy-D-proline, with the systematic IUPAC name (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid, is a stereoisomer of the more common proteinogenic amino acid, trans-4-hydroxy-L-proline, a primary constituent of collagen.[1][2] Its rigid pyrrolidine ring and chiral centers make it a valuable synthon for introducing conformational constraints in peptides and other bioactive molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of trans-4-Hydroxy-D-proline is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | [4] |

| CAS Number | 3398-22-9 | [4] |

| Molecular Formula | C₅H₉NO₃ | [4] |

| Molecular Weight | 131.13 g/mol | [4] |

| Appearance | White to pale pink solid/powder | [1] |

| Melting Point | 261 °C (decomposes) | |

| Boiling Point | 355.2 °C (Predicted) | [5] |

| pKa (4-Hydroxyproline) | pKa1: 1.82 (carboxyl), pKa2: 9.68 (amino) | [6] |

| Solubility | Soluble in water. | [7] |

| Optical Rotation | [α]22/D = +76 ± 2º (c=1 in H₂O) |

Molecular Structure

The structure of trans-4-Hydroxy-D-proline is defined by a five-membered pyrrolidine ring with a carboxylic acid group at position 2 and a hydroxyl group at position 4. The "trans" designation refers to the relative stereochemistry of the hydroxyl group and the carboxylic acid group being on opposite sides of the ring. The specific stereoisomer is defined by the (2R,4S) configuration.

Structural Representations:

-

SMILES: O[C@@H]1CN--INVALID-LINK--C(O)=O

-

InChI: 1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and characterization of trans-4-Hydroxy-D-proline.

Synthesis

trans-4-Hydroxy-D-proline can be synthesized through various chemoenzymatic and enzymatic methods. A common approach involves the enzymatic hydroxylation of D-proline.

Enzymatic Synthesis Protocol:

This protocol is adapted from methods described for the synthesis of hydroxyproline isomers using proline hydroxylases.[8][9][10]

-

Reaction Setup: Prepare a reaction mixture containing D-proline as the substrate, a recombinant D-proline-4-hydroxylase, α-ketoglutarate, ferrous sulfate (Fe²⁺), and L-ascorbic acid in a suitable buffer (e.g., MES buffer, pH 6.5).[10]

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.[11]

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using HPLC or LC-MS to quantify the formation of trans-4-Hydroxy-D-proline.

-

Reaction Termination: Once the reaction reaches completion, terminate it by heat inactivation of the enzyme (e.g., heating at 100°C for 2 minutes).[10]

Purification

Purification of the synthesized trans-4-Hydroxy-D-proline from the reaction mixture is crucial for obtaining a high-purity product.

Purification Protocol:

-

Cell Removal: If whole cells were used for the biotransformation, centrifuge the reaction mixture to pellet the cells.

-

Protein Precipitation: If a cell-free extract was used, precipitate the proteins by adding a solvent like ethanol or by acid precipitation, followed by centrifugation.

-

Ion-Exchange Chromatography: Load the supernatant onto a cation-exchange chromatography column. Wash the column with deionized water to remove unbound impurities. Elute the bound trans-4-Hydroxy-D-proline using a suitable buffer, such as an aqueous ammonia solution.

-

Crystallization: Concentrate the fractions containing the product under reduced pressure and crystallize the product from an appropriate solvent system (e.g., water/ethanol).

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Analytical Characterization

2.3.1. ¹H NMR Spectroscopy:

This protocol provides a general procedure for acquiring a ¹H NMR spectrum.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified trans-4-Hydroxy-D-proline in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[12]

-

Data Acquisition: Record the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to an internal standard or the residual solvent peak. The expected chemical shifts can be referenced from databases such as the Biological Magnetic Resonance Bank (BMRB).[12]

2.3.2. FT-IR Spectroscopy:

This outlines a standard procedure for solid-state FT-IR analysis.

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.[13]

-

Data Acquisition: Place the KBr pellet or position the ATR crystal in contact with the sample in the sample compartment of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C=O, and C-O stretches.

2.3.3. Mass Spectrometry:

This protocol describes a typical LC-MS analysis.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

-

LC Separation: Inject the sample onto a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column. Elute the analyte using a gradient of aqueous and organic mobile phases.

-

MS Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Perform tandem MS (MS/MS) to obtain fragmentation patterns that can confirm the structure. Key fragments often arise from the loss of water and carbon monoxide from the parent ion.[14][15]

Biological Role and Applications in Drug Development

While the L-isomer of 4-hydroxyproline is a key component of collagen and plays a role in hypoxia-inducible factor (HIF) signaling, the biological role of trans-4-Hydroxy-D-proline in mammals is less understood.[16][17] However, bacteria possess metabolic pathways to utilize D-hydroxyproline.[18]

The primary significance of trans-4-Hydroxy-D-proline for researchers lies in its application as a versatile chiral building block in the synthesis of pharmaceuticals and other complex molecules.[3][11]

Role in Drug Development

trans-4-Hydroxy-D-proline is a valuable starting material for the synthesis of a variety of therapeutic agents, including:

-

Carbapenem Antibiotics: The pyrrolidine ring serves as a key structural motif.[1]

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: Used in the management of hypertension.

-

Antiviral and Antitumor Agents: Incorporated into novel drug candidates.[1]

-

Peptide Mimetics and Modified Peptides: The rigid structure of the proline ring is used to control peptide conformation and improve stability and binding affinity.[19]

-

PROTACs (Proteolysis Targeting Chimeras): Used as a linker component in the synthesis of these novel therapeutic modalities.[20]

The workflow for utilizing trans-4-Hydroxy-D-proline in drug development often follows a logical progression from initial synthesis to biological evaluation.

Caption: Drug development workflow utilizing trans-4-Hydroxy-D-proline.

Metabolic Pathways

The metabolism of L-hydroxyproline in mammals is well-characterized and involves its conversion to pyruvate and glyoxylate.[16] In some bacteria, D-hydroxyproline can be metabolized via a pathway involving D-hydroxyproline dehydrogenase.[18]

References

- 1. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. trans-D-4-Hydroxyproline | 3398-22-9 | FH48690 | Biosynth [biosynth.com]

- 6. 4-Hydroxyproline | C5H9NO3 | CID 825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. trans-4-Hydroxy-L-proline ≥99 Hyp [sigmaaldrich.com]

- 8. Enzymatic production of trans-4-hydroxy-l-proline by proline 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]

- 11. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]

- 13. researchgate.net [researchgate.net]

- 14. massbank.eu [massbank.eu]

- 15. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]

- 18. Identification and Characterization of d-Hydroxyproline Dehydrogenase and Δ1-Pyrroline-4-hydroxy-2-carboxylate Deaminase Involved in Novel l-Hydroxyproline Metabolism of Bacteria: METABOLIC CONVERGENT EVOLUTION - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. medchemexpress.com [medchemexpress.com]

The Natural Landscape of Hydroxyproline Isomers: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies for hydroxyproline isomers, tailored for researchers, scientists, and drug development professionals.

Introduction

Hydroxyproline, a post-translationally modified imino acid, is a critical component of collagen and plays a vital role in the stability of its triple-helical structure. The hydroxylation of proline residues is a key enzymatic process that gives rise to several isomers, each with distinct distributions and potential physiological significance. This technical guide provides a comprehensive overview of the natural occurrence of hydroxyproline isomers, details the experimental protocols for their analysis, and illustrates the key signaling pathways in which they are involved.

Natural Occurrence and Distribution of Hydroxyproline Isomers

The hydroxylation of proline primarily occurs at the C4 position, leading to the formation of 4-hydroxyproline. Hydroxylation at the C3 position, resulting in 3-hydroxyproline, is less common but functionally important. Both 3- and 4-hydroxyproline can exist as cis or trans stereoisomers with respect to the carboxyl group. The trans-4-hydroxy-L-proline isomer is the most abundant, constituting a significant fraction of the amino acid content in collagen[1].

The ratio of trans-4-hydroxy-L-proline to trans-3-hydroxy-L-proline in whole-body collagens is approximately 100:1[2][3]. However, this ratio can vary depending on the collagen type and tissue. For instance, basement membrane collagen (type IV) contains higher amounts of trans-3-hydroxy-L-proline[4]. The quantitative distribution of these isomers is critical for the structural integrity and function of different collagen types.

Quantitative Data on Hydroxyproline Isomer Distribution

The following tables summarize the available quantitative data on the distribution of hydroxyproline isomers in various biological contexts.

Table 1: Ratio and Abundance of Hydroxyproline Isomers in Collagen

| Isomer | Ratio in Whole-Body Collagen (trans-4-Hyp : trans-3-Hyp) | Abundance in Specific Collagen Types | Source |

| trans-4-hydroxy-L-proline | ~100 | Predominant isomer in most collagen types. | [2][3] |

| trans-3-hydroxy-L-proline | 1 | Higher abundance in Type IV collagen. | [4] |

| Prolyl-3-hydroxylation at Pro944 | - | 66% in Type II collagen of fibrocartilaginous meniscus. | [5] |

| Prolyl-3-hydroxylation at Pro944 | - | ~40% in nucleus pulposus Type II collagen. | [5] |

| Prolyl-3-hydroxylation at Pro986 | - | Fully 3-hydroxylated in Type I collagen of bone and Type II collagen of cartilage. | [5] |

Table 2: Reference Ranges of Hydroxyproline in Human Biological Fluids

| Analyte | Fluid | Reference Range | Source |

| Free Hydroxyproline | Serum | 1.4 - 9.7 µmol/L | [6] |

| Total Hydroxyproline | Serum | 3.8 - 27.2 µmol/L | [6] |

| Free Hydroxyproline | Urine | 10.0 - 72.5 µmol/L | [6] |

| Total Hydroxyproline | Urine | 25.2 - 303.6 µmol/L | [6] |

Biosynthesis of Hydroxyproline Isomers

The formation of hydroxyproline occurs as a post-translational modification of proline residues within procollagen chains in the lumen of the endoplasmic reticulum. This reaction is catalyzed by a family of enzymes called prolyl hydroxylases.

-

Prolyl 4-hydroxylases (P4Hs) are responsible for the synthesis of 4-hydroxyproline.

-

Prolyl 3-hydroxylases (P3Hs) catalyze the formation of 3-hydroxyproline.

These enzymes are non-heme iron-containing dioxygenases that require Fe²⁺, 2-oxoglutarate, and ascorbate as co-factors. The hydroxylation of specific proline residues is crucial for the folding and stability of the collagen triple helix.

Signaling Pathways Involving Hydroxyproline Isomers

Beyond its structural role in collagen, proline hydroxylation is a key regulatory mechanism in cellular signaling, most notably in the response to hypoxia. Prolyl hydroxylase domain (PHD) enzymes regulate the stability of the alpha subunit of the hypoxia-inducible factor (HIF-1α).

Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen as a substrate for PHDs prevents HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and the activation of hypoxia-responsive genes.

References

- 1. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxyproline, Plasma - Amino Acid Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of free and total hydroxyproline by automated flow injection of serum or urine samples from maintenance hemodialysis patients with renal osteodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of D-Amino Acids: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Historically viewed as enigmatic and rare in higher organisms, D-amino acids are now recognized as crucial signaling molecules and metabolic intermediates in mammals. Their stereochemistry, the mirror image of the canonical L-amino acids, confers unique biological properties, including resistance to degradation by common proteases. This resistance, coupled with their specific enzymatic synthesis and degradation pathways, allows for precise spatial and temporal control of their signaling functions. This technical guide provides an in-depth exploration of the core metabolic pathways involving D-amino acids, with a particular focus on D-serine and D-aspartate, the most abundant and well-characterized of these molecules in mammals. We will delve into their synthesis, degradation, and physiological roles, particularly in the central nervous system. Furthermore, this guide presents detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.

Core Metabolic Pathways

The metabolism of D-amino acids in mammals is primarily centered around their synthesis from L-amino acid precursors by racemase enzymes and their degradation by specific oxidases.

Synthesis of D-Amino Acids

The conversion of L-amino acids to their D-enantiomers is catalyzed by a class of enzymes known as racemases.[1] In mammals, two of the most important racemases in the context of D-amino acid metabolism are serine racemase and aspartate racemase.

-

Serine Racemase (SR): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-serine to D-serine.[2] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[3][4] Serine racemase is found in both neurons and astrocytes, and its activity is a primary determinant of D-serine levels in the brain.[4][5]

-

Aspartate Racemase: While less characterized in mammals compared to serine racemase, evidence suggests the existence of an aspartate racemase that converts L-aspartate to D-aspartate.[6] D-aspartate is involved in neurogenesis and endocrine function.[7]

Degradation of D-Amino Acids

The catabolism of D-amino acids is primarily carried out by FAD-dependent oxidases, which exhibit high stereospecificity.

-

D-Amino Acid Oxidase (DAO): DAO is a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[8][9] One of its most significant roles is the degradation of D-serine in the brain, thereby regulating its availability for NMDA receptor modulation.[8][10] DAO is predominantly found in the peroxisomes of cells in the kidney, liver, and brain.[11]

-

D-Aspartate Oxidase (DDO): DDO specifically catalyzes the oxidative deamination of acidic D-amino acids, primarily D-aspartate and D-glutamate.[12] This enzyme plays a critical role in controlling the levels of D-aspartate in nervous and endocrine tissues.[13][14]

Physiological Roles and Signaling Pathways

The most well-established physiological roles of D-amino acids in mammals are in the central nervous system, where they act as neuromodulators.

D-Serine and NMDA Receptor Signaling

D-serine is a potent co-agonist at the glycine-binding site of the NMDA receptor.[2][15] The binding of both glutamate to the GluN2 subunit and a co-agonist (like D-serine or glycine) to the GluN1 subunit is required for receptor activation.[4][15] This activation leads to the opening of the ion channel, allowing the influx of Ca²⁺ into the neuron.[4] This calcium influx triggers a cascade of downstream signaling events that are fundamental for synaptic plasticity, learning, and memory.[4][13]

D-Aspartate in Neuroendocrine Function

D-aspartate is found in high concentrations in neuroendocrine tissues, such as the pituitary and pineal glands, where it is involved in the regulation of hormone synthesis and secretion.[14][16] For instance, D-aspartate has been shown to stimulate the release of prolactin, luteinizing hormone (LH), and growth hormone (GH) from the anterior pituitary gland.[16] It also acts as an agonist at the NMDA receptor, suggesting a role in modulating neuronal activity in these regions.[17]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and concentrations of D-amino acids in mammalian systems.

Table 1: Kinetic Parameters of Key Enzymes in D-Amino Acid Metabolism

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference(s) |

| D-Amino Acid Oxidase (DAO) | Human | D-Alanine | 1.3 ± 0.2 | 5.2 ± 0.1 | [18] |

| Human | D-Serine | - | - | [19] | |

| Human | D-Cysteine | - | - | [19] | |

| Pig (kidney) | D-Alanine | 1.7 ± 0.3 | 7.3 ± 0.6 | [18] | |

| Rat | D-Alanine | 140 ± 20 | 27 ± 1 | [18] | |

| D-Aspartate Oxidase (DDO) | Human | D-Aspartate | - | 81.3 | [20] |

| Human | D-Glutamate | - | 11.3 | [20] | |

| Human | N-methyl D-aspartate | - | 73.6 | [20] | |

| Porcine (kidney) | D-Aspartate | > 0.2 (Substrate Activation) | - | [21] | |

| Porcine (kidney) | D-Glutamate | > 4 (Substrate Activation) | - | [21] | |

| Serine Racemase | Rat | L-Serine | ~10 | 5 µmol/mg/h (Vmax) | [22] |

| Rat | D-Serine | ~60 | 22 µmol/mg/h (Vmax) | [22] |

Table 2: Concentrations of D-Serine and D-Aspartate in Mammalian Tissues

| D-Amino Acid | Tissue | Species | Concentration | Reference(s) |

| D-Serine | Forebrain | Rat | High levels | [5][23] |

| Extracellular space (brain) | Rat | ~5 µM | [6] | |

| D-Aspartate | Embryonic Prefrontal Cortex | Human | 0.036 µmol/g | [14] |

| Adult Prefrontal Cortex | Human | 0.008 µmol/g | [14] | |

| Adenohypophysis | Rat | 78 ± 12 nmol/g | [24] | |

| Hypothalamus | Rat | 55 ± 9 nmol/g | [24] | |

| Pineal Gland | Rat | Highest in any mammalian tissue | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments in D-amino acid research.

Protocol 1: Quantification of D-Amino Acids by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the analysis of amino acid composition using pre-column derivatization with o-phthaldialdehyde (OPA) followed by reverse-phase HPLC with fluorescence detection.

1. Sample Preparation (Hydrolysis):

-

Weigh approximately 100 mg of homogenized tissue into a hydrolysis tube.

-

Add 10 mL of 6N HCl.

-

Seal the tube under nitrogen and incubate at 110-120°C for 24 hours.[10]

-

After cooling, filter the hydrolysate to remove any particulate matter.[10]

-

Evaporate the filtrate to dryness under vacuum to remove the acid.[10]

-

Re-dissolve the residue in a known volume of ultrapure water or a suitable buffer for HPLC analysis.[10]

2. Derivatization:

-

Mix a defined volume of the hydrolyzed sample with an OPA/thiol reagent solution.[26]

-

Allow the reaction to proceed for a specific time (typically 1-2 minutes) at room temperature to form fluorescent isoindole derivatives.[26]

3. HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector (Excitation: ~330-340 nm, Emission: ~418-450 nm).[26][27]

-

Separate the amino acid derivatives using a gradient elution program with appropriate mobile phases (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).[27]

-

Identify and quantify the D-amino acids by comparing their retention times and peak areas to those of known standards.[10]

References

- 1. air.unimi.it [air.unimi.it]

- 2. D-Serine: a co-agonist of the N-methyl-D-aspartate (NMDA) receptor_Chemicalbook [chemicalbook.com]

- 3. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and kinetic properties of human d-aspartate oxidase, the enzyme-controlling d-aspartate levels in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 11. scispace.com [scispace.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current knowledge of D-aspartate in glandular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]

- 18. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. uniprot.org [uniprot.org]

- 21. Functional and structural characterization of D-aspartate oxidase from porcine kidney: non-Michaelis kinetics due to substrate activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. d-Serine as a Neuromodulator: Regional and Developmental Localizations in Rat Brain Glia Resemble NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. D-aspartate localizations imply neuronal and neuroendocrine roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. usp.org [usp.org]

- 27. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

The Pivotal Role of Proline Isomerization in Protein Folding: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cis-trans isomerization of peptidyl-prolyl bonds is a fundamental, rate-limiting step in the folding of many proteins. This unique conformational switch, dictated by the constrained cyclic structure of proline, introduces kinetic bottlenecks that significantly influence protein folding pathways, stability, and function. The cellular machinery has evolved a dedicated class of enzymes, the peptidyl-prolyl isomerases (PPIases), to catalyze this otherwise slow process, highlighting its critical importance in maintaining protein homeostasis. Dysregulation of proline isomerization is increasingly implicated in a host of human pathologies, including neurodegenerative diseases and cancer, making the enzymes that govern this process attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core principles of proline isomerization, the mechanistic roles of PPIases, and the experimental methodologies employed to investigate this crucial aspect of protein biology.

Introduction: The Proline Enigma in Protein Architecture

The polypeptide chain, the fundamental building block of proteins, is generally flexible, allowing for the rapid adoption of a multitude of conformations en route to its final, functional three-dimensional structure. However, the peptide bond preceding a proline residue (the X-Pro bond) presents a significant exception. Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the steric hindrance between the preceding residue's side chain and proline's δ-carbon is comparable in both the cis and trans isomers.[1] This results in a relatively low free energy difference between the two states, allowing for the significant population of the cis isomer in unfolded polypeptide chains.[2]

The spontaneous interconversion between the cis and trans conformations is an intrinsically slow process, with activation energies around 20 kcal/mol, leading to half-lives on the order of seconds to minutes.[3] This timescale is often much slower than the other events in protein folding, such as the formation of secondary and tertiary structures. Consequently, proline isomerization can become the rate-limiting step in the overall folding process, creating kinetic traps and a heterogeneous population of folding intermediates.[4]

The Catalysts of Conformational Change: Peptidyl-Prolyl Isomerases (PPIases)

To overcome the kinetic barrier of proline isomerization, cells employ a class of enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases). These molecular chaperones accelerate the rate of isomerization by factors of up to 10^6, thereby facilitating efficient protein folding and regulating protein function.[1] The major families of PPIases include:

-

Cyclophilins (CyPs): These were the first PPIases to be discovered and are characterized by their binding to the immunosuppressive drug cyclosporin A.[5][6]

-

FK506-Binding Proteins (FKBPs): This family is defined by its interaction with the immunosuppressants FK506 (tacrolimus) and rapamycin.[5][6]

-

Parvulins: This family includes the well-studied Pin1, which is unique in its specific recognition and isomerization of phosphorylated Ser/Thr-Pro motifs, playing a crucial role in cell signaling.[7][8][9]

These enzyme families are structurally distinct and utilize different catalytic mechanisms to lower the activation energy of proline isomerization, often involving a "twisted amide" transition state.[10] Their diverse substrate specificities and cellular localizations underscore their involvement in a wide array of biological processes.

Quantitative Insights into Proline Isomerization

The kinetics and thermodynamics of proline isomerization have been extensively studied in model peptides and proteins. The following tables summarize key quantitative data to provide a comparative overview.

Table 1: Uncatalyzed Proline cis-trans Isomerization Rates in Model Peptides

| Peptide Sequence | Conditions | kt→c (s-1) | kc→t (s-1) | Reference |

| Gly-Pro | 25 °C, pH 7.0 | ~2.5 x 10-3 | ~1.0 x 10-2 | [1] |

| Ala-Pro | 25 °C, pH 7.0 | ~1.5 x 10-3 | ~6.0 x 10-3 | [1] |

| Tyr-Pro | 25 °C, pH 7.0 | ~1.0 x 10-3 | ~4.0 x 10-3 | [3] |

Table 2: Kinetic Parameters of Peptidyl-Prolyl Isomerases

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Bovine Cyclophilin | Suc-Ala-Ala-Pro-Phe-pNA | 0.98 | 13200 | 1.35 x 107 | [11] |

| Human Cyclophilin | Suc-Ala-Ala-Pro-Phe-pNA | 0.87 | 12700 | 1.46 x 107 | [11] |

| Bovine FKBP12 | Suc-Ala-Leu-Pro-Phe-pNA | 0.52 | 344 | 6.62 x 105 | [11] |

Table 3: Inhibition Constants (Ki) of Selected PPIase Inhibitors

| Inhibitor | Enzyme | Ki (nM) | Reference |

| Cyclosporin A | Cyclophilin A | ~2.5 | [5] |

| FK506 (Tacrolimus) | FKBP12 | ~0.4 | [5] |

| Juglone | Pin1 | ~1.5 x 103 | [5] |

Experimental Methodologies for Studying Proline Isomerization

A variety of biophysical and biochemical techniques are employed to investigate the kinetics, thermodynamics, and biological consequences of proline isomerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying proline isomerization at atomic resolution. The slow timescale of the process often allows for the direct observation of separate signals for the cis and trans conformers.

Detailed Methodology:

-

Sample Preparation: Prepare a sample of the 15N- or 13C-labeled protein of interest in a suitable buffer. The concentration should be optimized for the specific NMR experiment (typically 0.1-1 mM).

-

Data Acquisition: Acquire a series of two-dimensional 1H-15N HSQC or 1H-13C HSQC spectra at different temperatures.

-

Resonance Assignment: Assign the backbone amide or carbon resonances for both the cis and trans isomers. This can be challenging and may require the use of multidimensional NMR experiments (e.g., HNCA, HNCACB).

-

Equilibrium Constant Determination: The equilibrium constant (Keq) for isomerization can be determined by integrating the peak volumes of the corresponding cis and trans resonances.

-

Thermodynamic Analysis: By measuring Keq at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined using the van't Hoff equation.[12]

-

Kinetic Analysis: Exchange spectroscopy (EXSY) experiments can be used to measure the rates of interconversion between the cis and trans states.

Stopped-Flow Fluorescence Spectroscopy

This technique is ideal for monitoring the rapid kinetics of protein folding and unfolding that are often coupled to proline isomerization.

Detailed Methodology:

-

Sample Preparation: Prepare two solutions: one containing the unfolded protein in a denaturant (e.g., guanidinium chloride or urea) and the other containing the refolding buffer. The protein should ideally contain an intrinsic fluorophore (e.g., tryptophan) or be extrinsically labeled with a fluorescent probe that is sensitive to its local environment.

-

Instrument Setup: Use a stopped-flow instrument equipped with a fluorescence detector. Set the excitation and emission wavelengths appropriate for the fluorophore.

-

Mixing and Data Acquisition: Rapidly mix the unfolded protein solution with the refolding buffer to initiate folding. The instrument will record the change in fluorescence intensity or anisotropy over time.[13]

-

Data Analysis: The resulting kinetic traces are typically fitted to single or multiple exponential equations to extract the rate constants for the different folding phases. Slow phases are often indicative of proline isomerization.[14] Double-jump experiments, where the protein is first unfolded and then refolded after a variable delay, can be used to further dissect the contribution of proline isomerization to the folding kinetics.[13]

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS is a gas-phase technique that separates ions based on their size and shape (collision cross-section), allowing for the differentiation of conformational isomers, including the cis and trans forms of proline-containing peptides and proteins.[15][16]

Detailed Methodology:

-

Sample Preparation: Prepare a solution of the protein or peptide of interest in a volatile buffer (e.g., ammonium acetate).

-

Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique such as electrospray ionization (ESI).

-

Ion Mobility Separation: The ions are guided into a drift tube filled with an inert buffer gas. An electric field propels the ions through the drift tube, and their drift time is measured. Compact cis isomers will generally have shorter drift times than more extended trans isomers.[17][18]

-

Mass Analysis: Following ion mobility separation, the ions are analyzed by a mass spectrometer to determine their mass-to-charge ratio.

-

Data Analysis: The arrival time distribution (ATD) from the ion mobility separation provides information on the different conformational states present in the sample. By calibrating with known standards, the collision cross-section (CCS) for each conformer can be determined.

Chymotrypsin-Coupled Assay for PPIase Activity

This is a classic and widely used spectrophotometric assay to measure the catalytic activity of PPIases.

Detailed Methodology:

-

Principle: The assay utilizes a chromogenic peptide substrate, such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The protease α-chymotrypsin can only cleave the peptide bond following the phenylalanine when the preceding Ala-Pro bond is in the trans conformation, releasing the yellow-colored p-nitroanilide.[19]

-

Reagents:

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0).

-

PPIase enzyme solution.

-

α-chymotrypsin solution.

-

Substrate stock solution (Suc-AAPF-pNA dissolved in a solvent like trifluoroethanol containing LiCl to increase the cis population).

-

-

Procedure: a. Equilibrate the assay buffer and PPIase solution to the desired temperature (e.g., 10°C) in a spectrophotometer cuvette. b. Add the chymotrypsin solution. c. Initiate the reaction by adding the substrate stock solution. d. Monitor the increase in absorbance at 390 nm over time.[20]

-

Data Analysis: The initial rate of the reaction is proportional to the PPIase activity. Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations.[11][21]

Signaling Pathways and Logical Relationships

Proline isomerization, particularly when catalyzed by the PPIase Pin1, acts as a critical molecular switch in a variety of signaling pathways, regulating protein-protein interactions, protein stability, and enzyme activity.

The Pin1 Signaling Pathway in Cancer

Pin1 is overexpressed in many human cancers and plays a crucial role in tumorigenesis by modulating the activity of numerous oncoproteins and tumor suppressors.[7][8][9]

Caption: The Pin1 signaling network in cancer.

Proline Isomerization in Tau Pathology and Alzheimer's Disease

The hyperphosphorylation of the microtubule-associated protein Tau is a hallmark of Alzheimer's disease. Pin1 has been shown to interact with phosphorylated Tau, and its dysregulation is implicated in the progression of the disease.[4][22][23]

Caption: The role of Pin1-mediated Tau isomerization in Alzheimer's.

Experimental Workflow for Studying Proline Isomerization

A typical experimental workflow to investigate the role of proline isomerization in a protein of interest is outlined below.

Caption: A generalized experimental workflow.

Proline Isomerization in Drug Development

The critical role of PPIases in various diseases has made them attractive targets for drug development.[5][24][25] Inhibitors of cyclophilins and FKBPs are already in clinical use as immunosuppressants. More recently, efforts have focused on developing specific inhibitors for other PPIases, such as Pin1, for the treatment of cancer and neurodegenerative diseases.[26][27] The development of isoform-specific inhibitors is a key challenge due to the conserved nature of the active sites within PPIase families.

Conclusion

Proline isomerization is a fundamental and fascinating aspect of protein science with profound implications for protein folding, function, and regulation. The slow intrinsic rate of this conformational change and its catalysis by dedicated enzymes underscore its importance in cellular physiology. The methodologies outlined in this guide provide a robust toolkit for researchers to dissect the intricate roles of proline isomerization in their systems of interest. A deeper understanding of this process will undoubtedly pave the way for novel therapeutic strategies targeting a range of debilitating human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamic Origin of Prolyl Peptide Bond Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proline Isomer-Specific Antibodies Reveal the Early Pathogenic Tau Conformation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Peptidylprolyl isomerase inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Prolyl cis/trans isomerase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolyl isomerase Pin1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. storage.imrpress.com [storage.imrpress.com]

- 11. scispace.com [scispace.com]

- 12. Proline isomerization in the C-terminal region of HSP27 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Early Events in Protein Folding Explored by Rapid Mixing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 15. espublisher.com [espublisher.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Prolyl isomerase - Wikipedia [en.wikipedia.org]

- 20. Characterization of Peptidyl-Prolyl Cis-Trans Isomerase- and Calmodulin-Binding Activity of a Cytosolic Arabidopsis thaliana Cyclophilin AtCyp19-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biokin.com [biokin.com]

- 22. The emerging role of peptidyl-prolyl isomerase chaperones in tau oligomerization, amyloid processing and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The emerging role of peptidyl‐prolyl isomerase chaperones in tau oligomerization, amyloid processing, and Alzheimer's disease | Semantic Scholar [semanticscholar.org]

- 24. selcia.com [selcia.com]

- 25. Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Peptidyl Prolyl Cis Trans Isomerase (EC 5.2.1.8) Drugs in Development by Therapy Areas and Indications, Stages, MoA, RoA, Molecule Type and Key Players [globaldata.com]

- 27. Peptidyl-prolyl isomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of trans-4-Hydroxy-D-proline Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-4-Hydroxy-D-proline is an unnatural isomer of hydroxyproline, a major component of collagen. Its detection and quantification are crucial in various research fields, including the study of metabolic pathways, analysis of protein structure, and quality control of pharmaceuticals. This document provides detailed application notes and protocols for the analytical determination of trans-4-Hydroxy-D-proline hydrochloride using various chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the separation and quantification of hydroxyproline isomers. Derivatization is often employed to enhance detection sensitivity and chromatographic resolution.

Application Note: Chiral Separation of Hydroxyproline Stereoisomers by HPLC

This method allows for the specific detection of hydroxyproline stereoisomers after chiral resolution by ligand-exchange chromatography and post-column derivatization with 7-chloro-4-nitrobenzo-2-oxa-l,3-diazole (NBD-Cl).[1][2] The addition of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture is effective for the post-column reaction.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Analyte | trans-4-Hydroxy-L-proline | [1] |

| Linearity Range | 7.6 pmol to 7600 pmol | [1] |

| Detection Method | Spectrofluorometric | [1] |

| Excitation Wavelength | 503 nm | [1] |

| Emission Wavelength | 541 nm | [1] |

Experimental Protocol: HPLC with Post-Column Derivatization

Instrumentation:

-

HPLC system equipped with a pump, injector, column oven, and spectrofluorometric detector.

-

Ligand-exchange chromatography column (e.g., Sumichiral OA-5000, 4.6 x 250 mm).[1]

-

Post-column reaction system.

Reagents:

-

Mobile Phase: 1 mM aqueous copper sulfate solution.[1]

-

Borate Buffer: 0.3 M, pH 9.6, containing 25 mM EDTA.[1]

-

Derivatization Reagent: 1 g/L 7-chloro-4-nitrobenzo-2-oxa-l,3-diazole (NBD-Cl) in methanol.[1]

-

Standard: this compound.

Procedure:

-

Chromatographic Separation:

-

Post-Column Derivatization:

-

Detection:

-

Detect the NBD derivatives using a spectrofluorometric detector with excitation at 503 nm and emission at 541 nm.[1]

-

Workflow Diagram: HPLC with Post-Column Derivatization

Caption: Workflow for HPLC analysis with post-column derivatization.